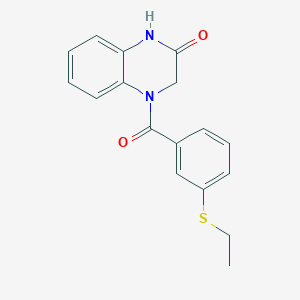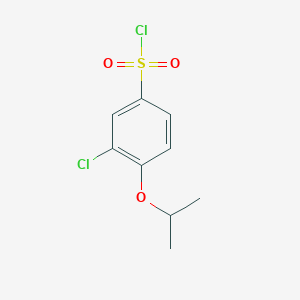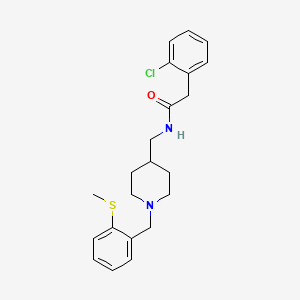![molecular formula C15H19ClN2O2 B3001723 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2309556-02-1](/img/structure/B3001723.png)
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(7-oxaspiro[35]nonan-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a spirocyclic nonane ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea typically involves the following steps:
-
Formation of the Spirocyclic Nonane Ring: : The spirocyclic nonane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diol or a diketone precursor can undergo cyclization in the presence of a strong acid or base to form the spirocyclic structure.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorobenzene derivative with a suitable nucleophile under controlled conditions.
-
Urea Formation: : The final step involves the formation of the urea moiety. This can be achieved by reacting an isocyanate derivative with an amine precursor in the presence of a catalyst or under thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the spirocyclic nonane ring or the chlorophenyl group, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety or the chlorophenyl group, resulting in different reduced products.
-
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group. Common reagents for these reactions include halides, amines, and other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic nonane ring or the chlorophenyl group.
Reduction: Reduced derivatives of the urea moiety or the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
-
Organic Synthesis: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
-
Material Science: : The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the urea moiety are key functional groups that contribute to its binding affinity and activity. The spirocyclic nonane ring may also play a role in modulating the compound’s overall conformation and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)thiourea: : This compound has a thiourea moiety instead of a urea moiety. The presence of sulfur in the thiourea group can lead to different chemical and biological properties.
-
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)carbamate: : This compound has a carbamate moiety instead of a urea moiety. The carbamate group can influence the compound’s reactivity and interaction with biological targets.
-
1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)amide: : This compound has an amide moiety instead of a urea moiety. The amide group can affect the compound’s stability and solubility.
The uniqueness of this compound lies in its specific combination of functional groups and its spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-1-3-12(4-2-11)17-14(19)18-13-5-6-15(13)7-9-20-10-8-15/h1-4,13H,5-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKACLDTEHWDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC3=CC=C(C=C3)Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
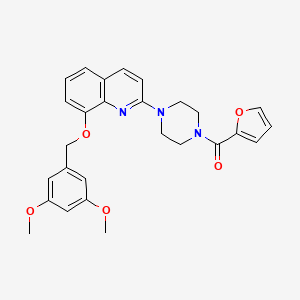
![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)
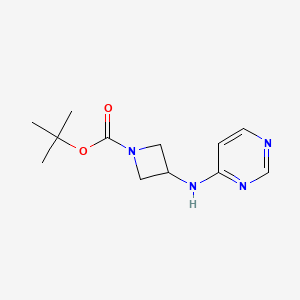
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3001652.png)
![2-ethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3001653.png)
![3-(2-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B3001656.png)
![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)
